molecular formula C24H52NO4S- B1311965 Tetrahexylammonium hydrogensulfate CAS No. 32503-34-7

Tetrahexylammonium hydrogensulfate

Cat. No.: B1311965
CAS No.: 32503-34-7
M. Wt: 450.7 g/mol
InChI Key: RULHPTADXJPDSN-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahexylammonium hydrogensulfate can be synthesized through the reaction of tetrahexylammonium hydroxide with sulfuric acid. The reaction typically occurs in a biphasic system, where the tetrahexylammonium hydroxide is dissolved in an organic solvent, and the sulfuric acid is in an aqueous phase .

Industrial Production Methods

Industrial production methods for tetrahexylammonium hydrogen sulfate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrahexylammonium hydrogensulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Weight : 451.76 g/mol
  • Melting Point : 96-102 °C
  • Physical Form : Powder
  • Purity : ≥98%

These properties make tetrahexylammonium hydrogensulfate suitable for a variety of chemical reactions and analytical techniques.

Phase-Transfer Catalysis

This compound is widely used as a phase-transfer catalyst in organic synthesis. It facilitates reactions between reactants in different phases, enhancing reaction rates and yields.

Case Study: Synthesis of Triarylpyridines

In a study by Reddy et al., this compound was employed in a one-pot multicomponent condensation of aromatic aldehydes and acetophenones, yielding triarylpyridines with good efficiency (65-75%) under solvent-free conditions .

Ion-Pairing Reagent

This compound serves as an effective ion-pairing agent in chromatographic techniques, particularly in HPLC. Its ability to stabilize ionic species enhances the separation of compounds.

Data Table: Ion-Pairing Efficacy

Compound TypeIon-Pairing AgentSeparation Efficiency (%)
Aryl AcidsTetrahexylammonium HSO₄85-90
Amino AcidsTetrahexylammonium HSO₄75-80
Organic BasesTetrahexylammonium HSO₄70-75

Synthesis of Complex Organic Molecules

This compound has been utilized in various synthetic methodologies to create complex organic molecules.

Case Study: Regioselective Michael Addition

Perumal et al. reported the use of this compound in a regioselective Michael addition of indoles to electron-deficient olefins, producing Michael adducts that exhibited antibacterial activity against Gram-positive and Gram-negative bacteria . The yields ranged from 76% to 90% across different substrates.

Electrochromic Materials

Recent advancements have shown that this compound can be employed in the preparation of bistable electrochromic materials, which have applications in smart windows and displays .

Case Study: Electrochromic Device Fabrication

A study highlighted the role of this compound in synthesizing materials for electrochromic devices, demonstrating its potential in enhancing device performance through improved charge transport properties .

Mechanism of Action

The mechanism of action of tetrahexylammonium hydrogen sulfate involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate and efficiency. The compound’s quaternary ammonium ion interacts with the reactants, enabling their solubilization in the organic phase and subsequent reaction .

Properties

CAS No.

32503-34-7

Molecular Formula

C24H52NO4S-

Molecular Weight

450.7 g/mol

IUPAC Name

tetrahexylazanium;sulfate

InChI

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2

InChI Key

RULHPTADXJPDSN-UHFFFAOYSA-L

SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-]

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-]

Key on ui other cas no.

32503-34-7

Pictograms

Irritant

Related CAS

20256-54-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Tetrahexylammonium hydrogen sulfate in analyzing benzodiazepines in urine?

A: Tetrahexylammonium hydrogen sulfate acts as a phase-transfer catalyst in the extraction and derivatization of benzodiazepines from urine samples. [, ] This process involves two main steps:

  1. Extractive Alkylation: Tetrahexylammonium hydrogen sulfate facilitates the transfer of benzodiazepines from the aqueous urine matrix into an organic solvent (methylene chloride) where they react with methyl iodide to form methyl derivatives. These derivatives are more amenable to analysis using Gas Chromatography/Mass Spectrometry (GC/MS). []

Q2: Why is derivatization necessary for analyzing benzodiazepines using GC/MS?

A: Derivatization enhances the volatility and thermal stability of benzodiazepines, which are crucial factors for successful GC/MS analysis. The polar nature of underivatized benzodiazepines leads to poor peak shapes and low sensitivity in GC. Converting them into less polar, more volatile methyl derivatives through reaction with methyl iodide and Tetrahexylammonium hydrogen sulfate improves their chromatographic behavior and detectability. [, ]

Q3: Can Tetrahexylammonium hydrogen sulfate be used for analyzing other compounds besides benzodiazepines?

A: Yes, the research demonstrates the applicability of Tetrahexylammonium hydrogen sulfate for extracting and methylating Chlorophenoxyacetic acids from aqueous solutions. [] This suggests its potential use in analyzing a broader range of acidic compounds that require derivatization for efficient GC/MS analysis.

Q4: Are there alternative methods for analyzing benzodiazepines that don't require Tetrahexylammonium hydrogen sulfate?

A: While the provided research focuses on Tetrahexylammonium hydrogen sulfate, alternative derivatization reagents like N,O-bis(trimethylsilyl)trifluoroacetamide/trimethylchlorosilane can be used for preparing trimethylsilyl derivatives of benzodiazepines for GC/MS analysis. [] The choice of derivatization method depends on factors like desired sensitivity, selectivity, and compatibility with the analytical instrument.

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